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Introduction

ADP-ribosylation is a dynamic post-translational modification (PTM) that plays a critical role in a
wide array of cellular processes, including DNA repair, cell signaling, gene regulation, and
apoptosis. This modification, catalyzed by ADP-ribosyltransferases (ARTS), involves the
transfer of ADP-ribose from nicotinamide adenine dinucleotide (NAD+) to specific amino acid
residues on target proteins. ADP-ribosylation can manifest as the attachment of a single ADP-
ribose unit (mono-ADP-ribosylation or MARylation) or as a chain of multiple units (poly-ADP-
ribosylation or PARylation).

The transient nature and low abundance of ADP-ribosylation, coupled with the labile bond
between ADP-ribose and the modified amino acid, present significant challenges for its
detection and characterization. Mass spectrometry (MS)-based proteomics has emerged as a
powerful tool for the large-scale identification and quantification of ADP-ribosylation sites,
providing invaluable insights into the molecular mechanisms governed by this PTM.

These application notes provide an overview of two prominent MS-based methodologies for the
enrichment and identification of ADP-ribosylation sites: the use of the Af1521 macrodomain for
the enrichment of ADP-ribosylated peptides and the phosphodiesterase-based method for the
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conversion of ADP-ribose to a stable phosphoribose mark. Detailed protocols for each method
are provided to guide researchers in their implementation.

Signaling Pathway: DNA Damage Response

A key signaling pathway involving ADP-ribosylation is the DNA damage response (DDR). Upon
DNA damage, Poly(ADP-ribose) polymerase 1 (PARP1) is recruited to the site of injury and
synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This
PARYylation event serves as a scaffold to recruit DNA repair factors, initiating the repair process.
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Figure 1: Simplified DNA Damage Response Pathway involving PARP1.

Application Note 1: Enrichment of ADP-ribosylated
Peptides using the Afl1521 Macrodomain

The Af1521 macrodomain, derived from Archaeoglobus fulgidus, is a highly specific binding
module for ADP-ribose. This property has been leveraged to develop a powerful enrichment
strategy for ADP-ribosylated peptides from complex biological samples. The recombinant
Af1521 macrodomain can be immobilized on a solid support and used to capture ADP-
ribosylated peptides, which are subsequently eluted and analyzed by mass spectrometry. This
method has been successfully applied to identify thousands of ADP-ribosylation sites in human
cells.

Experimental Workflow: Af1521 Macrodomain
Enrichment
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Figure 2: Workflow for Af1521 Macrodomain-based Enrichment.

Protocol 1: Af1521 Macrodomain-based Enrichment
of ADP-ribosylated Peptides

This protocol is adapted from studies describing the use of the Af1521 macrodomain for ADP-

ribosylome profiling.
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Materials:

e Cells or tissues of interest

e Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCI, pH 8.0, with protease and phosphatase
inhibitors)

e Dithiothreitol (DTT)

o lodoacetamide (IAA)

e Trypsin (mass spectrometry grade)

o Af1521 macrodomain coupled to agarose beads

e Wash buffer (e.g., 50 mM Tris-HCI, pH 8.0, 150 mM NacCl, 0.05% Tween-20)

o Elution buffer (e.g., 0.15% trifluoroacetic acid (TFA))

e C18 desalting columns

Procedure:

e Cell Lysis and Protein Extraction:

[e]

Harvest cells and wash with ice-cold PBS.

[e]

Lyse cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

o

Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.

[¢]

Determine protein concentration using a standard protein assay.

e Reduction, Alkylation, and Digestion:

o Reduce the protein lysate with 5 mM DTT for 1 hour at 37°C.

o Alkylate with 15 mM IAA for 30 minutes in the dark at room temperature.
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[e]

Dilute the lysate 8-fold with 50 mM Tris-HCI, pH 8.0, to reduce the urea concentration to 1
M.

[e]

Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

o

Stop the digestion by adding TFA to a final concentration of 0.5%.

[¢]

Desalt the resulting peptide mixture using a C18 column and dry the peptides under
vacuum.

e Enrichment of ADP-ribosylated Peptides:

o

Resuspend the dried peptides in wash buffer.

[¢]

Incubate the peptide solution with Af1521-agarose beads for 2-4 hours at 4°C with gentle
rotation.

[¢]

Wash the beads three times with wash buffer to remove non-specifically bound peptides.

Wash the beads once with water.

[¢]

o Elution and Sample Preparation for MS:
o Elute the bound peptides with elution buffer.
o Desalt the eluted peptides using a C18 StageTip and dry under vacuum.

o Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

Application Note 2: Phosphodiesterase-based
Method for ADP-ribosylation Site Identification

This method offers an alternative strategy that involves the enzymatic conversion of the
heterogeneous ADP-ribose modification into a single, stable phosphoribose tag. Snake venom
phosphodiesterase (SVP) is used to cleave the pyrophosphate bonds within the ADP-ribose
moiety, leaving a phosphoribose remnant (212.0096 Da) at the site of modification. These
phosphoribosylated peptides can then be enriched using standard phosphopeptide enrichment
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techniques, such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide
(TiO2) chromatography, and subsequently identified by mass spectrometry.

Experimental Workflow: Phosphodiesterase-based
Method
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Figure 3: Workflow for the Phosphodiesterase-based Method.

Protocol 2: Phosphodiesterase-based Identification
of ADP-ribosylation Sites
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This protocol is a generalized procedure based on published phosphodiesterase-based
methods.

Materials:

o Cells or tissues of interest

e Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCI, pH 7.5)

e Snake Venom Phosphodiesterase (SVP)

e Trypsin and/or Lys-C (mass spectrometry grade)

e Phosphopeptide enrichment kit (e.g., IMAC or TiO2)

e Wash and elution buffers for phosphopeptide enrichment

o C18 desalting columns

Procedure:

e Cell Lysis and Protein Denaturation:
o Lyse cells in 8 M urea buffer as described in Protocol 1.
o Clarify the lysate by centrifugation.

e Phosphodiesterase and Protease Digestion:

o

Dilute the lysate to 1 M urea with an appropriate buffer (e.g., 50 mM Tris-HCI, pH 7.5).

[¢]

Add SVP to the protein mixture and incubate for 1-2 hours at 37°C.

o

Subsequently, add trypsin (and/or Lys-C) and incubate overnight at 37°C.

[e]

Acidify the peptide solution with TFA to stop the digestion.

o

Desalt the peptides using a C18 column.
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e Enrichment of Phosphoribosylated Peptides:

o Perform phosphopeptide enrichment using IMAC or TiO2 according to the manufacturer's
instructions.

o Briefly, this involves binding the peptides to the enrichment resin, washing away non-
phosphorylated peptides, and eluting the enriched phosphopeptides.

e Sample Preparation for MS:
o Desalt the enriched peptides using a C18 StageTip.

o Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Mass Spectrometry Analysis

The identification of ADP-ribosylation sites relies on the fragmentation of the modified peptides
in the mass spectrometer. Different fragmentation techniques can be employed, each with its
own advantages.

» Higher-Energy Collisional Dissociation (HCD): This method provides high-resolution
fragment ion spectra and is effective for identifying the peptide backbone. However, the labile
ADP-ribose modification can be lost during HCD, making site localization challenging.

o Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that
cleaves the peptide backbone while preserving labile PTMs. This makes it particularly well-
suited for the confident localization of ADP-ribosylation sites.

o Electron-Transfer Higher-Energy Collisional Dissociation (EThcD): This hybrid fragmentation
method combines ETD with HCD, providing the benefits of both techniques. EThcD often
yields more comprehensive fragmentation spectra, leading to higher confidence in both
peptide identification and site localization.

A product-dependent approach, where an initial HCD scan triggers a subsequent ETD or
EThcD scan on the same precursor ion, can be an efficient strategy for analyzing complex
samples.
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Data Analysis

Raw MS data is processed using software such as Proteome Discoverer or MaxQuant. The
search parameters should include the specific mass shift for the ADP-ribose moiety (541.0611
Da for intact ADP-ribose) or the phosphoribose remnant (212.0096 Da). Site localization
algorithms, such as ptmRS or ModScore, are used to assign a probability score to each
potential modification site.

Quantitative Data Summary

The following tables summarize the number of identified ADP-ribosylation sites from various
studies, highlighting the utility of different methodologies.

Table 1: Number of Identified ADP-ribosylation Sites in Human Cells

. _ Number of
. Enrichment Fragmentati .
Cell Line Treatment Identified Reference
Method on ]
Sites
HelLa H202 Af1521 EThcD/ETD >7,000
u20s H202/MMS Af1521 EThcD 1,681
Macrodomain -
HelLa MNNG CID/HCD Not specified
/[IMAC
HelLa H202 ELTA-MS HCD 175

Table 2: Comparison of Fragmentation Methods for ADP-ribosylation Site Identification
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Fragmentation Method Advantages Disadvantages

HCD High-resolution fragment Loss of labile PTM, can lead to
spectra, good for peptide ID poor site localization

ETD Preserves labile PTMs, Can be less efficient for
excellent for site localization smaller, low-charge peptides

Combines advantages of HCD  Longer scan times, may
EThcD and ETD, comprehensive reduce the number of identified

fragmentation spectra in complex samples

Conclusion

The mass spectrometry-based methods described in these application notes provide robust
and sensitive approaches for the identification and quantification of ADP-ribosylation sites. The
choice of methodology will depend on the specific research question, available instrumentation,
and the nature of the biological sample. The Af1521 macrodomain-based enrichment is a
powerful tool for capturing intact ADP-ribosylated peptides, while the phosphodiesterase-based
method offers an alternative strategy that simplifies the modification for easier detection. The
use of advanced fragmentation techniques, such as EThcD, is crucial for the confident
localization of this labile PTM. These powerful proteomic tools will continue to advance our
understanding of the critical roles of ADP-ribosylation in health and disease, and will be
invaluable for the development of novel therapeutics targeting this important post-translational
modification.

 To cite this document: BenchChem. [Mass Spectrometry Methods for Identifying ADP-
Ribosylation Sites: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1192569#mass-spectrometry-methods-
for-identifying-adp-ribosylation-sites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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